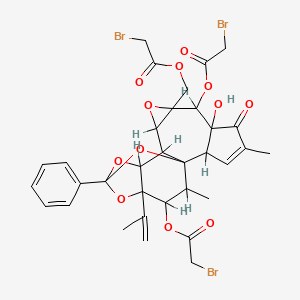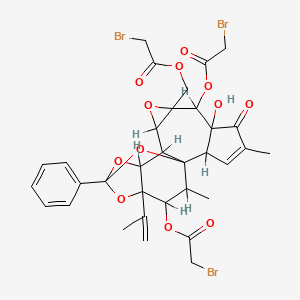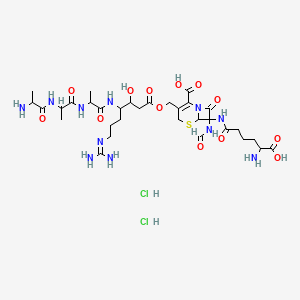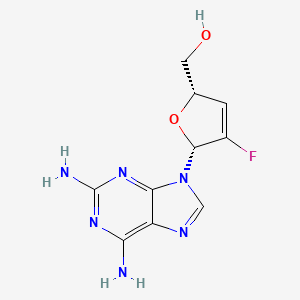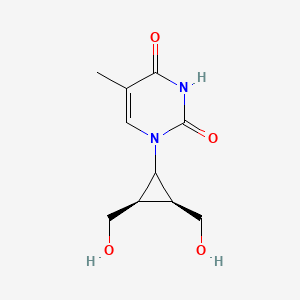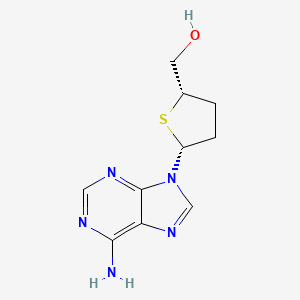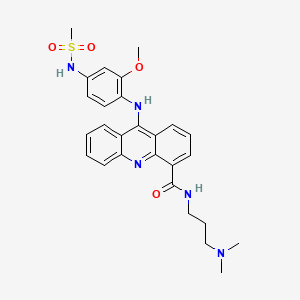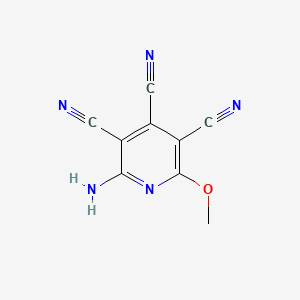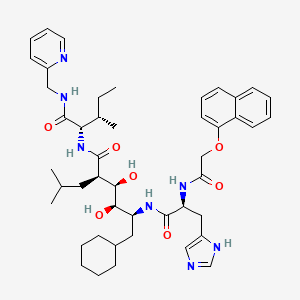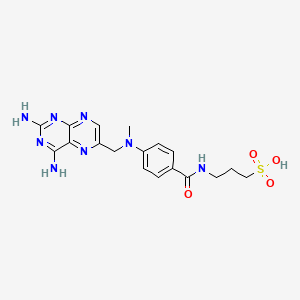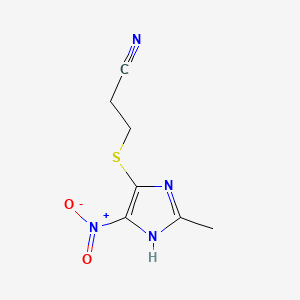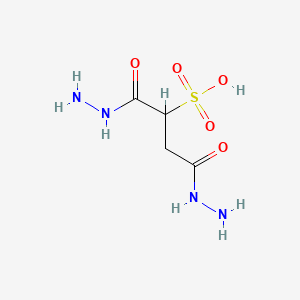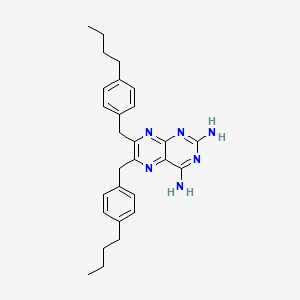
2,4-Pteridinediamine, 6,7-bis((4-butylphenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PT328 is a two-part, room temperature curing polyurethane adhesive. It is known for its excellent adhesion to a wide variety of substrates, including metals, plastics, and composites. PT328 is particularly valued for its long pot life, making it suitable for covering large areas. It also boasts excellent environmental and chemical resistance, making it ideal for industrial applications .
Preparation Methods
PT328 is prepared as a two-part system consisting of a polyurethane component and an isocyanate component. The components are mixed in a 1:1 ratio by volume. The mixture is thixotropic, meaning it has a non-slump rheology, which allows it to be applied to vertical surfaces without dripping. The curing process can occur at room temperature, with full cure achieved in 4-5 days at 23°C or in 30 minutes at 90°C .
Chemical Reactions Analysis
PT328 undergoes several types of chemical reactions, primarily involving the formation of polyurethane linkages. The key reactions include:
Addition Reaction: The primary reaction is the addition of the isocyanate group to the hydroxyl group of the polyurethane component, forming a urethane linkage.
Cross-Linking: The isocyanate groups can react with multiple hydroxyl groups, leading to cross-linking and the formation of a three-dimensional network.
Catalysis: The reaction can be catalyzed by various compounds, including anionic, cationic, and coordinative compounds.
Scientific Research Applications
PT328 has a wide range of scientific research applications:
Chemistry: Used as an adhesive in various chemical processes and experiments due to its strong bonding properties.
Biology: Employed in the assembly of biological equipment and devices where strong, durable bonds are required.
Medicine: Utilized in the production of medical devices and equipment, benefiting from its biocompatibility and strong adhesion.
Industry: Widely used in industries such as boat building, wind turbines, trains, and trams due to its excellent resistance to environmental factors and strong bonding capabilities
Mechanism of Action
The mechanism of action of PT328 involves the formation of strong urethane linkages through the reaction of isocyanate groups with hydroxyl groups. This reaction results in the formation of a three-dimensional network that provides strong adhesion and resistance to environmental factors. The molecular targets include the hydroxyl groups present in the substrate materials, and the pathways involve the addition and cross-linking reactions .
Comparison with Similar Compounds
PT328 is unique in its combination of strong adhesion, long pot life, and excellent environmental resistance. Similar compounds include:
PT321: Another two-part polyurethane adhesive with similar properties but different curing times and strength characteristics.
PT328 stands out due to its balance of strong adhesion, flexibility, and resistance to environmental factors, making it suitable for a wide range of applications.
Properties
CAS No. |
49870-02-2 |
|---|---|
Molecular Formula |
C28H34N6 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
6,7-bis[(4-butylphenyl)methyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C28H34N6/c1-3-5-7-19-9-13-21(14-10-19)17-23-24(18-22-15-11-20(12-16-22)8-6-4-2)32-27-25(31-23)26(29)33-28(30)34-27/h9-16H,3-8,17-18H2,1-2H3,(H4,29,30,32,33,34) |
InChI Key |
CMNJKPIJLXCJHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CC4=CC=C(C=C4)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


